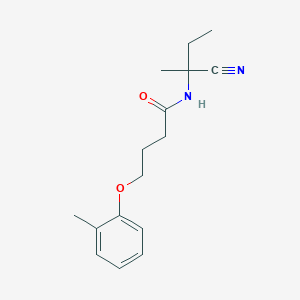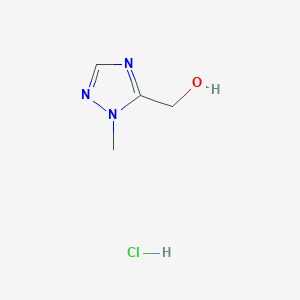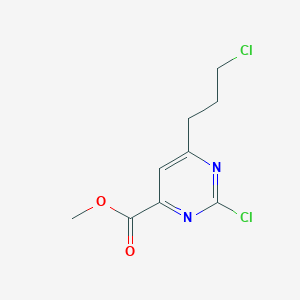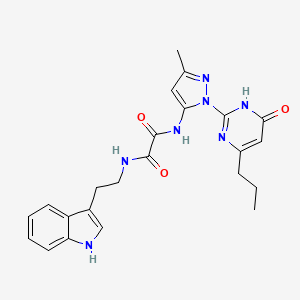![molecular formula C16H22N2O2 B2485496 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 941873-20-7](/img/structure/B2485496.png)
2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure It features a piperidine ring, which is a common motif in many pharmacologically active compounds
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its pharmacological properties, such as its potential as an analgesic or anti-inflammatory agent.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring through a cyclization reaction, followed by functionalization to introduce the oxo group. The final step usually involves the coupling of the piperidine derivative with a suitable amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be optimized to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
作用機序
The mechanism of action of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various receptors or enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies, such as binding assays and cellular assays.
類似化合物との比較
Similar Compounds
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: This compound shares a similar amide structure but features a benzoxazole ring instead of a piperidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound with potential biological activity.
Uniqueness
The uniqueness of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. Its piperidine ring, in particular, is a versatile scaffold in medicinal chemistry, often associated with bioactive compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-8-7-12(3)14(10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMHWOZZIHJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2485415.png)
![3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2485416.png)


![N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2485422.png)

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2485427.png)
![6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2485429.png)




